PLGA (poly(lactic-co-glycolic acid))

Descripción general

Descripción

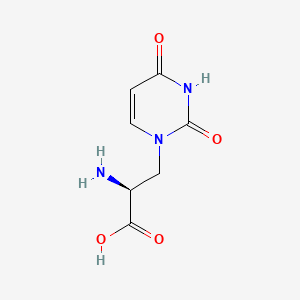

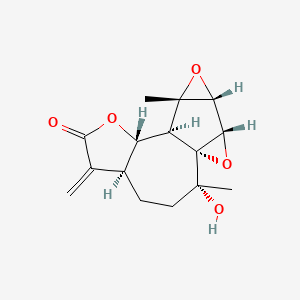

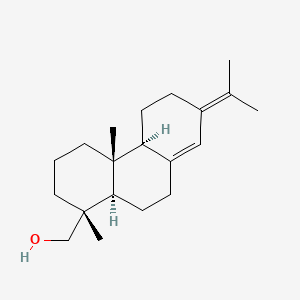

PLGA, or poly(lactic-co-glycolic acid), is a copolymer used in various FDA-approved therapeutic devices due to its biodegradability and biocompatibility . It’s synthesized through ring-opening co-polymerization of two different monomers, the cyclic dimers of glycolic acid and lactic acid . The ratio of lactide to glycolide used for the polymerization determines the different forms of PLGA .

Synthesis Analysis

PLGA is synthesized by means of ring-opening co-polymerization of two different monomers, the cyclic dimers of glycolic acid and lactic acid . Common catalysts used in the preparation of this polymer include tin (II) 2-ethylhexanoate, tin (II) alkoxides, or aluminum isopropoxide .Molecular Structure Analysis

During polymerization, successive monomeric units of glycolic or lactic acid are linked together in PLGA by ester linkages, yielding a linear, aliphatic polyester as a product .Chemical Reactions Analysis

PLGA degrades by hydrolysis of its ester linkages in the presence of water . The time required for degradation of PLGA is related to the monomers’ ratio used in production: the higher the content of glycolide units, the lower the time required for degradation as compared to predominantly lactide materials .Physical And Chemical Properties Analysis

The crystallinity of PLGAs will vary from fully amorphous to fully crystalline depending on block structure and molar ratio . PLGAs typically show a glass transition temperature in the range of 40-60 °C . PLGA can be dissolved by a wide range of solvents, depending on composition .Aplicaciones Científicas De Investigación

Biodegradable Controlled Drug Delivery Carrier

PLGA has been a prominent polymer in fabricating devices for drug delivery and tissue engineering due to its biodegradability and biocompatibility. Its diverse erosion times, tunable mechanical properties, and FDA approval make it ideal for controlled delivery of various molecules in commercial and research applications (Makadia & Siegel, 2011).

Bioerodable Microspheres for Sustained-Release Formulations

PLGA-based microspheres are used for prolonged delivery of therapeutic drugs, proteins, and antigens. Strategies to overcome challenges like low drug loading and high initial burst release include innovative fabrication methods such as low-temperature double-emulsion and the use of hydrogel templates (Han et al., 2016).

Nanotechnology Applications in Medicine

PLGA nanotechnology has applications in drug delivery, diagnostics, and tissue engineering, particularly in areas like cardiovascular disease, cancer, and vaccine development. Its use in these fields offers potential mechanisms for diagnosis and treatment effects (Lü et al., 2009).

Cancer Drug Delivery Systems

PLGA nanoparticles are effective in cancer treatment due to their controlled and sustained-release properties, low toxicity, and biocompatibility. These nanoparticles have been utilized for encapsulating a variety of anticancer drugs and targeting tumor cells (Mirakabad et al., 2013).

Tissue Regeneration Applications

PLGA has been widely researched for bone tissue engineering. Its biocompatibility, tailored biodegradation rate, FDA approval, and ability to modify surface properties make it a suitable material for biomimetic substrates in bone tissue function enhancement (Gentile et al., 2014).

Contributions in Bone Regeneration

PLGA is a versatile material for bone regeneration, used in scaffolds, coatings, fibers, or micro- and nanospheres. Its controlled degradation rate and biocompatibility allow for various clinical applications in bone healing and regeneration (Lanao et al., 2013).

Engineering Functionalities for Drug Delivery and Regeneration

PLGA can be chemically modified or bioconjugated to acquire functional properties for controlled bioactive payload or scaffold matrix, expanding its applications in the biomedical field (Martins et al., 2018).

Modeling Insights for Controlled-Release Systems

Mathematical modeling is a key tool in understanding and predicting controlled release mechanisms in PLGA-based devices. This understanding aids in achieving precise control over drug delivery systems (Hines & Kaplan, 2013).

Porosity in PLGA Scaffolds for Tissue Regeneration

The use of porogens in PLGA scaffolds enhances tissue growth in regeneration processes. Studies compare different porogens and their effects on the porosity of PLGA microparticles (Gupta et al., 2018).

Therapeutic Role Beyond Drug Delivery

PLGA's role extends beyond a carrier in drug delivery systems. Its hydrolysis product, lactate, can exert therapeutic effects such as angiogenesis and healing promotion, influencing the efficacy of certain drugs (Chereddy et al., 2018).

Quality by Design in Microsphere Production

Quality by design principles in PLGA microsphere production ensure consistent therapeutic effects and optimize process parameters for drug delivery (Hua et al., 2021).

Interaction with Collagen for Bone Regeneration

Research on PLGA's interaction with collagen, a key component in the buccal cavity, is crucial for its use in bone regeneration, particularly in odontological practice (Gregorio et al., 2005).

Mecanismo De Acción

Target of Action

Atrigel, also known as PLGA (poly(lactic-co-glycolic acid)) or PLGA 7520, is a biodegradable polymer that is used as a drug delivery system . The primary targets of Atrigel are the specific cells or tissues where the encapsulated drug is intended to act. The system is designed to deliver a wide range of pharmaceutical compounds directly to these targets .

Mode of Action

Atrigel is a proprietary delivery system that consists of biodegradable polymers dissolved in a biocompatible carrier . When the liquid polymer system is placed in the body using standard needles and syringes, it solidifies upon contact with aqueous body fluids to form a solid implant . This implant then enables sustained, controlled release of the encapsulated drug as it safely biodegrades . The drug is thus released directly at the target site, enhancing its therapeutic effect and reducing potential side effects .

Biochemical Pathways

The biochemical pathways affected by Atrigel depend on the specific drug being deliveredOnce the drug is released from the Atrigel system, it can interact with its targets and influence various biochemical pathways according to its specific mechanism of action .

Pharmacokinetics

The pharmacokinetics of Atrigel involve the absorption, distribution, metabolism, and excretion (ADME) of the encapsulated drug . The system allows for controlled drug release, which can enhance the bioavailability of the drug . The rate of drug release and the duration of the therapeutic effect can be tailored by adjusting the properties of the PLGA polymer, such as its molecular weight and the ratio of lactic acid to glycolic acid .

Result of Action

The molecular and cellular effects of Atrigel’s action are primarily determined by the specific drug being delivered. The system itself forms a solid implant in the body, which gradually degrades to release the drug in a controlled manner . This can result in a prolonged therapeutic effect, reduced dosing frequency, and fewer plasma level fluctuations .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Atrigel. For instance, the rate of polymer degradation and drug release can be affected by the pH and temperature of the surrounding body fluids . Moreover, the system’s effectiveness can be influenced by the specific physiological characteristics of the target site . Atrigel is designed to be compatible with a broad range of physiological environments, which contributes to its versatility as a drug delivery system .

Direcciones Futuras

PLGA-based delivery systems show promises of releasing different drugs, proteins and nucleic acids in a stable and controlled manner and greatly ameliorating their therapeutic efficacy . In addition, advancement in surface modification and targeting of nanoparticles has extended the scope of their utility .

Propiedades

IUPAC Name |

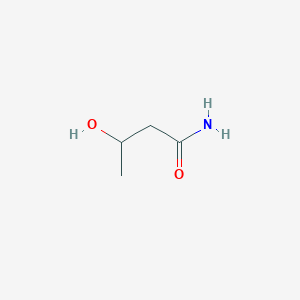

2-hydroxyacetic acid;2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3.C2H4O3/c1-2(4)3(5)6;3-1-2(4)5/h2,4H,1H3,(H,5,6);3H,1H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBBVURRQGJPTHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)O.C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1000703-30-9, 34346-01-5 | |

| Record name | Propanoic acid, 2-hydroxy-, polymer with 2-hydroxyacetic acid, block | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000703-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(lactic-co-glycolic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34346-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00934750 | |

| Record name | Hydroxyacetic acid--2-hydroxypropanoic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00934750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

153439-97-5 | |

| Record name | Hydroxyacetic acid--2-hydroxypropanoic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00934750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is PLGA typically characterized structurally?

A1: Common characterization techniques include Fourier Transform Infrared Spectroscopy (FTIR) to identify functional groups and X-ray powder diffraction (XRD) to assess crystallinity. []

Q2: Is PLGA compatible with other materials for biomedical applications?

A2: Yes, PLGA demonstrates good compatibility with various materials. For instance, it can be blended with PEDOT:PSS to create thin, nanostructured films for electrodes or scaffold modification, enhancing degradability. [] PLGA has also been successfully combined with ceramic nanoparticles like titania and hydroxyapatite to create composites with improved mechanical properties for orthopedic applications. []

Q3: How does the stability of PLGA vary under different conditions?

A3: PLGA degrades hydrolytically, and the degradation rate is influenced by factors like the LA:GA ratio, molecular weight, and environmental conditions (pH, temperature). Generally, higher GA content leads to faster degradation.

Q4: Why is PLGA considered a promising material for drug delivery?

A4: PLGA is biocompatible, biodegradable, and FDA-approved for drug delivery. It enables the encapsulation of both hydrophilic and hydrophobic drugs and allows for controlled drug release. [, , , ]

Q5: How is PLGA used to create microspheres for drug delivery?

A5: Microspheres are typically prepared using emulsion-solvent evaporation techniques. The drug is dissolved or dispersed in a PLGA solution, which is then emulsified in an aqueous phase. Subsequent solvent evaporation solidifies the PLGA, entrapping the drug within the microspheres. [, , , , ]

Q6: Can you provide examples of drugs successfully encapsulated in PLGA microspheres?

A6: Several drugs have been successfully encapsulated in PLGA microspheres, including curcumin [], tadalafil [], exenatide [], and eleutheroside B [].

Q7: How does the LA:GA ratio in PLGA impact drug release?

A7: A higher LA:GA ratio generally leads to slower drug release due to the slower degradation of LA compared to GA.

Q8: How does PLGA contribute to tissue engineering applications?

A8: PLGA can be fabricated into scaffolds with tailored architectures, such as porous structures and microchannels, to support cell growth and tissue regeneration. [, , ]

Q9: How can the surface properties of PLGA be modified for improved bioactivity?

A9: PLGA can be surface-functionalized with molecules like extracellular matrix (ECM) proteins to enhance cell adhesion, proliferation, and differentiation. []

Q10: How do PLGA-based nanoparticles interact with cells?

A10: PLGA nanoparticles can be internalized by cells through various mechanisms, including endocytosis. [, , ] Modifying the surface charge of PLGA nanoparticles can influence their interaction with cells and subsequent uptake. For instance, cationic PLGA nanoparticles, modified with PAMAM dendrimer, exhibited significantly lower transfer into nasal mucosal tissues compared to negatively charged, unmodified nanoparticles. []

Q11: Are there any challenges associated with using PLGA for drug delivery?

A11: Challenges include potential drug burst release, limited drug loading for some drugs, and the acidic microenvironment created during PLGA degradation.

Q12: What are some strategies to overcome the burst release of drugs from PLGA microspheres?

A12: Strategies include optimizing the microsphere fabrication parameters, incorporating additives during preparation, or using surface coatings to modulate drug release kinetics.

Q13: What cell lines have been used to assess the biocompatibility and efficacy of PLGA-based drug delivery systems?

A13: Various cell lines have been employed, including human umbilical vein endothelial cells (HUVECs) [, ], human mesenchymal stem cells (hMSCs) [], and ovarian cancer cells (OVCAR-3). []

Q14: What animal models have been used to evaluate PLGA-based therapies?

A14: Studies have utilized mice [, , ] and miniature pigs [] to assess the in vivo efficacy and safety of PLGA formulations in various disease models, including cancer and cardiovascular disease.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.